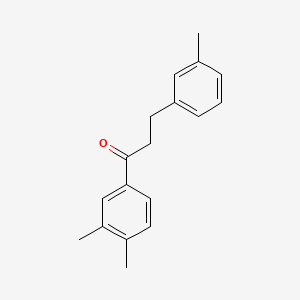

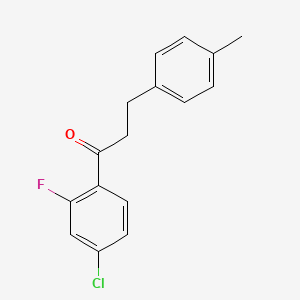

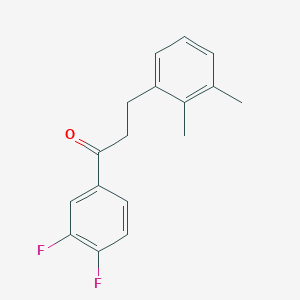

3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone, also known as DFDPP, is a synthetic compound used in various scientific research applications. It is a colorless solid that is soluble in organic solvents. DFDPP is a fluorinated analog of the widely used compound propiophenone, and has been used in a variety of research applications, including drug design, medicinal chemistry, and biochemistry.

Applications De Recherche Scientifique

Anion Exchange Membranes

A study by Shi et al. (2017) discussed the synthesis of poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups using a difluoro aromatic ketone monomer related to 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. These materials, when further processed into anion exchange membranes, demonstrated high alkaline stability and good hydroxide conductivity, which is significant for energy-related applications (Shi et al., 2017).

Polymer Synthesis and Properties

In the context of polymer chemistry, Shang et al. (2012) synthesized poly(aryl ether ketone/sulfone)s using a process that involves difluorobenzophenone, which is chemically similar to the compound . These polymers exhibited good thermal stability, low dielectric constants, and high transparency, indicating potential applications in electronics and optics (Shang et al., 2012).

Chemical Synthesis

Bonacorso et al. (2003) explored the synthesis of novel pyrimidinones, using precursors derived from compounds similar to 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. This research can be pivotal in the development of new chemical entities for various applications (Bonacorso et al., 2003).

Gas Chromatographic Evaluation

Grabka et al. (2021) investigated novel polysiloxanes, designed for use as chemosensitive coatings in acoustoelectronic sensors, which contain functional groups activated by fluorine atoms. This study highlights the role of fluorinated compounds, similar to 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone, in enhancing the sensitivity and selectivity of sensor materials (Grabka et al., 2021).

Solar Cell Efficiency

Wang et al. (2018) conducted research on nonfullerene polymer solar cells using materials structurally related to 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. These materials showed promising results in improving the power conversion efficiency of solar cells, demonstrating the importance of fluorinated compounds in renewable energy technologies (Wang et al., 2018).

Propriétés

IUPAC Name |

1-(3,4-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTNYEFXJPRZSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644655 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | |

CAS RN |

898793-35-6 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.